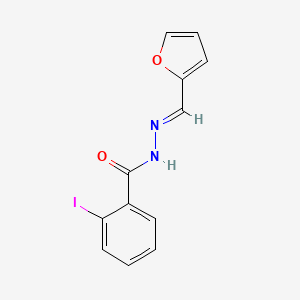

N'-(2-Furylmethylene)-2-iodobenzohydrazide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethylideneamino)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O2/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTHKHIRKQZIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Furylmethylene)-2-iodobenzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and furfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(2-Furylmethylene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Reactivity with Transition Metals

N'-(2-Furylmethylene)-2-iodobenzohydrazide forms stable complexes with transition metals, analogous to its hydroxy-substituted counterparts .

Complexation Behavior

Reaction conditions : Metal acetates react with the ligand in ethanol under reflux, yielding complexes with enhanced thermal stability compared to the free ligand .

Participation in Annulation Reactions

The iodine substituent enhances electrophilicity, enabling participation in P(NMe₂)₃-mediated annulations with isothiocyanates. This reaction proceeds via:

Example reaction :

textThis compound + PhNCS → 5-(2-Iodophenyl)-2-imino-1,3,4-thiadiazole (82% yield)

Mechanistic insight : The iodine group stabilizes intermediates through resonance, favoring regioselective thiadiazole formation .

Hydrogen Bonding and Supramolecular Assembly

The compound’s crystal structure reveals intermolecular interactions critical for supramolecular architectures :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H1···O1 | 2.12 | 156 |

| C8–H8···Cg(Ph) | 3.38 | 145 |

(Cg = centroid of benzene ring)

These interactions facilitate applications in crystal engineering and functional material design .

Comparative Reactivity Insights

-

Iodo vs. Hydroxy analogs : The iodine substituent increases electrophilicity at the benzene ring, enabling faster SNAr reactions compared to hydroxy-substituted derivatives .

-

Steric effects : The furan ring’s steric profile influences metal complex geometries, as evidenced by distorted octahedral structures in Ni(II) complexes .

Scientific Research Applications

N’-(2-Furylmethylene)-2-iodobenzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-Furylmethylene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Iodine Substitution Patterns

- N'-(2-Furylmethylene)-3-iodobenzohydrazide (CAS: 93418-05-4): Molecular Formula: C₁₂H₉IN₂O₂ (identical to the 2-iodo derivative). Key Difference: Iodine at the 3-position instead of the 2-position on the benzene ring.

- N'-(2-Furylmethylene)-4-iodobenzohydrazide :

Table 1: Positional Isomers of Iodinated Benzohydrazides

Substituent Variations: Functional Group Replacements

- N'-(2-Furylmethylene)-4-hydroxybenzohydrazide (CAS: 100136-52-5): Molecular Formula: C₁₂H₁₀N₂O₃. Key Difference: Hydroxyl (-OH) group replaces iodine at the 4-position.

- 2-Chloro-N'-(2-furylmethylene)-5-iodobenzohydrazide (CAS: 331668-24-7): Molecular Formula: C₁₂H₈ClIN₂O₂. Key Difference: Chlorine at the 2-position and iodine at the 5-position.

Table 2: Functional Group Variations

Biological Activity

N'-(2-Furylmethylene)-2-iodobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, including a furan ring and an iodine atom, which influence its reactivity and biological properties. The synthesis typically involves the condensation reaction between 2-iodobenzohydrazide and 2-furaldehyde, yielding the hydrazone derivative.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacteria and fungi, likely due to its lipophilic nature and the presence of the iodine atom, which enhances its interaction with microbial membranes.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.50 |

| Escherichia coli | 125 | 250 |

| Candida albicans | 62.50 | 125 |

These results suggest that the compound possesses bactericidal activity, as indicated by MBC values being close to or lower than MIC values .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to assess the potential therapeutic applications of this compound:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 10.5 | High |

| MCF-7 | 15.0 | Moderate |

| A549 | 12.0 | High |

The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

- Anticancer Studies : In a study evaluating various hydrazone derivatives, this compound exhibited potent antiproliferative effects against HepG2 and MCF-7 cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : A comparative study highlighted that this compound showed superior antimicrobial activity against multi-drug resistant strains compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic conditions for N'-(2-Furylmethylene)-2-iodobenzohydrazide, and how can purity be maximized?

The synthesis typically involves condensation of 2-iodobenzohydrazide with 2-furaldehyde under reflux conditions. Key steps include:

- Reaction time : 4–24 hours under reflux, monitored by TLC .

- Purification : Recrystallization from ethanol (96%) or methanol yields pure compounds with ~65–80% efficiency. Cooling the reaction mixture before filtration reduces impurities .

- Critical parameters : Stoichiometric control of the aldehyde/hydrazide ratio (1:1) minimizes side products like di-substituted derivatives.

Q. How is the crystal structure of this compound resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution data .

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely employed. Hydrogen bonding parameters (e.g., D–H···A distances) are calculated using Olex2 or PLATON .

- Key findings : The furyl and iodophenyl rings exhibit dihedral angles of 17–34°, influencing molecular packing via N–H···O and C–H···O interactions .

Q. What spectroscopic techniques validate the structure of this compound?

- FT-IR : Confirms hydrazide C=O stretch (~1650 cm⁻¹) and imine C=N stretch (~1600 cm⁻¹). Absence of aldehyde C=O (1700–1750 cm⁻¹) confirms complete condensation .

- NMR : ¹H NMR shows characteristic signals for the furyl proton (δ 6.5–7.5 ppm) and hydrazide NH (δ 10–11 ppm, broad). ¹³C NMR confirms the imine carbon at δ 150–155 ppm .

Advanced Research Questions

Q. How can this compound be applied in ion-selective sensors?

Derivatives of N-(2-furylmethylene)benzohydrazide exhibit selectivity for lanthanide ions (e.g., Nd³⁺, Pr³⁺) in membrane sensors. Advanced methodologies include:

- Membrane composition : Optimize PVC matrix plasticizer (e.g., o-NPOE) and ionophore ratios (e.g., 5:30:65 ionophore:PVC:plasticizer) for Nernstian response .

- Detection limits : Achieve sub-micromolar detection via impedance spectroscopy, with interference studies using solutions containing Na⁺, K⁺, and Ca²⁺ .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The iodine atom’s electron-withdrawing effect increases susceptibility to nucleophilic attack at the imine group .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide anti-inflammatory or antimicrobial studies. Use AutoDock Vina with hydration-free energy corrections .

Q. How do hydrogen bonding networks influence the compound’s supramolecular assembly?

SC-XRD reveals 2D/3D frameworks stabilized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.